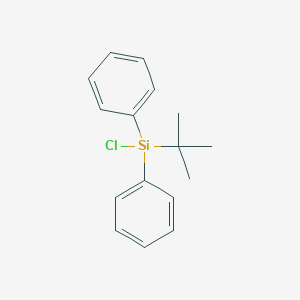
tert-Butylchlorodiphenylsilane
カタログ番号 B126151
分子量: 274.86 g/mol
InChIキー: MHYGQXWCZAYSLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06156918
Procedure details


48.6 g (2.0 mol) of magnesium filings and a spatula-tip of iodine are initially introduced into a 2 1 three-necked flask with a precision glass stirrer, straight enclosed-scale thermometer, Dimroth condenser and dropping funnel under a blanket of inert gas. By addition of 600 ml of ethylene glycol dimethyl ether and 203.7 g (2.2 mol) of tert-butyl chloride, tert-butylmagnesium chloride is prepared. Initially 5.2 g (0.02 mol) of copper(II) acetylacetonate and then, at 50° C. over 2 hours, 455.8 g (1.8 mol) of diphenyldichlorosilane are subsequently added dropwise. The internal temperature of the flask rises slightly, and the mixture is subsequently stirred at 70° C. for a further 3 hours to bring the reaction to completion. To remove the precipitated magnesium salt from the solution, the reaction mixture is filtered through a pressure suction filter maintained under an argon atmosphere. The filter cake is rinsed with ethylene glycol dimethyl ether. A concluding fractional distillation of the combined filtrates in vacuo gives 420.6 g of tert-butyldiphenylchlorosilane (85% yield, based on the diphenyldichlorosilane) as a colorless liquid in a GC purity of 92%.





Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[Mg].II.[C:4](Cl)([CH3:7])([CH3:6])[CH3:5].C([Mg]Cl)(C)(C)C.[C:15]1([Si:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(Cl)[Cl:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[Cu].COCCOC>[C:4]([Si:21]([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[Cl:22])([CH3:7])([CH3:6])[CH3:5] |f:5.6.7|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
455.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cu]
|
Step Four
|
Name
|
|
|
Quantity
|
203.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)Cl
|
|
Name
|
tert-butylmagnesium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is subsequently stirred at 70° C. for a further 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to completion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To remove the precipitated magnesium salt from the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered through a pressure suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained under an argon atmosphere
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is rinsed with ethylene glycol dimethyl ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
A concluding fractional distillation of the combined filtrates in vacuo
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 420.6 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
